molecular formula C20H24N4O2S B2698518 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one CAS No. 1396799-06-6

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2698518
CAS No.: 1396799-06-6
M. Wt: 384.5
InChI Key: OTOMQCFVNDUIAP-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a synthetic chemical compound designed for pharmaceutical and life science research applications. This molecule features a benzoxazole core, a heterocyclic aromatic compound known for its significant presence in medicinal chemistry . The benzoxazole scaffold is linked via a sulfanyl-acetamide bridge to a piperidine ring that is further functionalized with a 3,5-dimethylpyrazole methyl group. This specific structural architecture, incorporating multiple nitrogen-containing heterocycles, is commonly employed in the development of enzyme inhibitors and targeted therapeutic agents, as similar molecular frameworks are frequently explored in patent literature for treating various disorders . The 1,3-benzoxazole component is a privileged structure in drug discovery, often contributing to biological activity through rigid planar geometry that facilitates interaction with enzymatic targets . The incorporation of the 3,5-dimethylpyrazole moiety, a known pharmacophore, suggests potential for modulating various biological pathways, while the piperidine ring often serves as a conformational constraint and solubility modifier. Research applications for this compound may include investigation as a potential autotaxin inhibitor, as benzoxazole derivatives are actively explored in this context , or as a key intermediate in the synthesis of more complex molecules targeting neurological and inflammatory conditions . The compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and engineering controls to ensure safety.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-11-15(2)24(22-14)12-16-7-9-23(10-8-16)19(25)13-27-20-21-17-5-3-4-6-18(17)26-20/h3-6,11,16H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMQCFVNDUIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or ester.

    Thioether formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment of the ethanone moiety: This step involves the reaction of the thioether with an appropriate acylating agent to form the ethanone linkage.

    Formation of the pyrazole ring: The pyrazole ring is synthesized separately and then attached to the piperidine ring through a nucleophilic substitution reaction.

    Final coupling: The pyrazole-piperidine derivative is then coupled with the benzo[d]oxazole-thioether-ethanone intermediate under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-mercaptobenzoxazole with α-bromoacetophenone in the presence of sodium carbonate. The reaction yields the desired thio-benzoxazole derivative after purification through recrystallization methods. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Applications

Antimicrobial Activity : The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis. Comparative studies with known antimicrobial agents indicate that this compound exhibits comparable or superior activity against certain pathogens .

Anticancer Potential : Recent investigations into the anticancer activity of thio-benzoxazole derivatives suggest that compounds like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one may inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds can induce apoptosis in cancer cells through activation of caspase pathways .

The structural features of this compound play a crucial role in its biological activity. The presence of the benzoxazole moiety is associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions. Additionally, the piperidine ring contributes to the lipophilicity and overall bioavailability of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

StudyFindings
Antimicrobial Evaluation The compound exhibited significant activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Cytotoxicity Assays In vitro tests showed that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating potent anticancer activity .
Molecular Docking Studies Docking simulations suggest strong binding affinity to key enzymes involved in bacterial cell wall synthesis, indicating a potential mechanism for its antimicrobial effects .

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Several compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Core Features Key Differences
Target Compound Benzoxazole-sulfanyl, ethanone, pyrazole-methyl-piperidine Reference standard
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone Piperazine, diphenylethanone, nitro group Replaces benzoxazole with nitroaryl; lacks sulfanyl linker
6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one Benzoxazolone, sulfinyl linker, benzylpiperidine Sulfinyl vs. sulfanyl; benzoxazolone vs. benzoxazole; benzyl vs. pyrazole-methyl
EP 1 808 168 B1 Derivatives (e.g., pyrazolo[3,4-d]pyrimidine-piperidine hybrids) Pyrazolo-pyrimidine, methanesulfonyl, isoxazole Distinct core (pyrazolo-pyrimidine vs. benzoxazole); varied substituents

Functional and Pharmacological Insights

  • Benzoxazole vs.
  • Pyrazole Substitution: The 3,5-dimethylpyrazole group in the target compound contrasts with the nitroaryl and diphenylethanone groups in , suggesting differences in steric bulk and solubility. Pyrazole derivatives are known for modulating kinase selectivity .
  • Piperidine vs. Piperazine : The piperidine ring in the target compound may confer improved metabolic stability compared to the piperazine analogue in , as piperazines are more prone to oxidation.

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable, structural analogs provide clues:

  • The nitro group in likely increases polarity but may reduce membrane permeability.
  • The sulfinyl group in could enhance metabolic stability compared to the sulfanyl group in the target compound.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.

Structural Characteristics

The compound features a benzoxazole moiety linked to a piperidine ring via a sulfanyl group. The structural formula can be summarized as follows:

C19H24N2O2SC_{19}H_{24}N_2O_2S

This structure is significant as it combines features from various pharmacologically active classes of compounds, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 2-mercaptobenzoxazole with α-bromoacetophenone in the presence of a base such as sodium carbonate. The reaction conditions are optimized for yield and purity through techniques such as thin-layer chromatography (TLC) monitoring and recrystallization.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have been evaluated against various bacterial and fungal strains. A study demonstrated that thio-benzoxazole derivatives exhibited potent activity against pathogens like Xanthomonas axonopodis and Fusarium solani .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzoxazole Derivative AXanthomonas axonopodis32 µg/mL
Benzoxazole Derivative BFusarium solani16 µg/mL

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For example, certain benzoxazole derivatives have shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) studies indicate that modifications on the benzoxazole ring enhance cytotoxicity .

Case Study:
In a study evaluating the anticancer activity of a related compound, it was found that the IC50 values against A-431 cells were less than those of standard chemotherapeutics like doxorubicin, suggesting promising potential for further development .

Neuroprotective Effects

The piperidine component is known for its neuroprotective properties. Compounds containing piperidine rings have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurodegenerative disease management. Preliminary data suggest that the target compound may exhibit similar AChE inhibitory activity, warranting further investigation .

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